molecular formula C7H10ClN3O B1455288 3-Methoxypicolinimidamide hydrochloride CAS No. 1179362-06-1

3-Methoxypicolinimidamide hydrochloride

Cat. No. B1455288
M. Wt: 187.63 g/mol
InChI Key: IRTIDNZANULWKI-UHFFFAOYSA-N
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Description

3-Methoxypicolinimidamide hydrochloride is a chemical compound that has gained remarkable attention in recent years due to its potential implications. This pyridyl carboxamidine ligand has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .


Synthesis Analysis

The synthesis of 3-Methoxypicolinimidamide hydrochloride involves nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The method has been demonstrated for a wide range of substrates in moderate to good yields .


Molecular Structure Analysis

The molecular weight of 3-Methoxypicolinimidamide hydrochloride is 187.63 g/mol. More detailed information about its molecular structure might be available in specialized databases or scientific literature .

Scientific Research Applications

1. Antibacterial Activity

3-Methoxypicolinimidamide hydrochloride and its derivatives have shown significant potential in antibacterial applications. For instance, certain compounds with neutral, moderately polar substituents exhibited potent antibacterial activity against Gram-positive organisms in culture, and some even protected mice from lethal infections (Zhi et al., 2005). Another study synthesized compounds using a 3-methoxyphenyl derivative that exhibited significant antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).

2. Corrosion Inhibition

3-Methoxypicolinimidamide hydrochloride derivatives have also been studied for their corrosion inhibition properties. A study demonstrated the effectiveness of certain Schiff base compounds, containing 3-methoxy derivatives, as corrosion inhibitors for mild steel in hydrochloric acid, acting as mixed type inhibitors and following Langmuir adsorption isotherm (Khan et al., 2017).

3. Chemical Synthesis and Structural Identification

The compound has been involved in the synthesis of various heterocyclic systems, indicating its utility in chemical synthesis and structural identification of novel compounds. For instance, the synthesis of novel pyrrolo[3,2-c]isoquinolines starting from 3-aminosuccinimides, where 3-methoxy derivatives played a key role, was explored (Brière et al., 1997).

4. Antimicrobial and Antifungal Activity

Some derivatives of 3-methoxypicolinimidamide hydrochloride have been studied for their antimicrobial and antifungal properties. For example, 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives showed moderate activities against a range of bacteria and fungi (El-Gamal et al., 2016).

properties

IUPAC Name

3-methoxypyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTIDNZANULWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704290
Record name 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypicolinimidamide hydrochloride

CAS RN

1179362-06-1
Record name 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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